molecular formula C19H22ClNO4 B1680797 SB-206606 CAS No. 116049-78-6

SB-206606

Cat. No.: B1680797
CAS No.: 116049-78-6
M. Wt: 363.8 g/mol
InChI Key: ZGGNJJJYUVRADP-ACJLOTCBSA-N
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Description

SB-206606 is a complex organic compound that features a chlorophenyl group, a hydroxyethyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-206606 typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 3-chlorophenyl intermediate through chlorination reactions.

    Hydroxyethylation: The chlorophenyl intermediate undergoes hydroxyethylation to introduce the hydroxyethyl group.

    Amidation: The hydroxyethylated intermediate is then subjected to amidation reactions to form the amino propyl group.

    Phenoxyacetic Acid Coupling: Finally, the amino propyl intermediate is coupled with phenoxyacetic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Large-scale synthesis might also employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of SB-206606 involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and amino groups may facilitate binding to active sites, while the chlorophenyl group can enhance specificity and affinity. The phenoxyacetic acid moiety might play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((2R)-2-(((2R)-2-(3-Fluorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
  • 2-(4-((2R)-2-(((2R)-2-(3-Bromophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid

Uniqueness

The presence of the 3-chlorophenyl group distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties. The specific arrangement of functional groups may result in different reactivity and interaction profiles compared to similar compounds.

Properties

CAS No.

116049-78-6

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid

InChI

InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1

InChI Key

ZGGNJJJYUVRADP-ACJLOTCBSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O

SMILES

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O

Appearance

Solid powder

116049-78-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
BRL 37344
BRL 37344, (R*,R*)-(+-)-isomer
BRL 37344A
BRL-37344
BRL-37344 sodium
SB 206606
SB-206606
sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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